9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolinones This compound is characterized by its unique tricyclic structure, which includes a triazole ring fused to a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzylamine and 2-methylbenzaldehyde can form an intermediate, which is then subjected to cyclization with triazole derivatives to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic rings.
Scientific Research Applications
9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[4,3-b]quinazolin-8(4H)-one
- 9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[3,4-b]quinazolin-8(4H)-one
Uniqueness
The uniqueness of 9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific tricyclic structure and the presence of both chlorophenyl and methylphenyl groups
Biological Activity
9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (referred to as THTQ) is a complex organic compound belonging to the class of triazoloquinazolinones. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, and mechanisms of action associated with THTQ based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of THTQ typically involves multi-step processes that include the cyclization of appropriate precursors. A common method involves the reaction of 4-chlorobenzylamine with 2-methylbenzaldehyde followed by cyclization with triazole derivatives. The final product is characterized using various spectral analysis techniques such as NMR and mass spectrometry to confirm its structure .
Antimicrobial Activity
THTQ has demonstrated significant antimicrobial properties against various bacterial strains. In a study assessing its antibacterial activity:
- Inhibition Zones : The compound exhibited inhibition zones ranging from 9 mm to 19 mm against Bacillus subtilis and Proteus mirabilis, respectively. The minimum inhibitory concentration (MIC) was determined to be 1.875 mg/mL for Proteus mirabilis and 3.75 mg/mL for Escherichia coli .
Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
E. coli | 16 | 3.75 |
S. aureus | 15 | 3.75 |
Bacillus subtilis | 19 | 9 |
Proteus mirabilis | 16 | 1.875 |
These results indicate that THTQ's hydrophobic nature may facilitate its interaction with bacterial membranes, enhancing its antimicrobial efficacy .
Anticancer Activity
Preliminary studies suggest that THTQ may also possess anticancer properties. The compound's structure allows for potential interactions with various cellular targets involved in cancer progression. Research indicates that nitrogen heterocycles, including quinazolines and triazoles, are prevalent in many FDA-approved drugs due to their biological relevance .
The biological activity of THTQ is believed to stem from its ability to interact with specific molecular targets within cells. Molecular docking studies have revealed that THTQ binds effectively to enzymes such as E. coli Topoisomerase IV and Cytochrome P450 14 α-sterol demethylase from Mycobacterium tuberculosis, exhibiting binding scores of −6.1 kcal/mol and −7.0 kcal/mol, respectively .
Interaction Analysis
The docking studies indicated that THTQ interacts through various mechanisms:
- Hydrophobic Interactions : These interactions are critical for the binding affinity of THTQ to target proteins.
- Hydrogen Bonds : Conventional hydrogen bonding was observed with specific amino acid residues in the target enzymes.
Ligand | Binding Score (Kcal/mol) | Number of Hydrogen Bonds |
---|---|---|
THTQ | −6.1 | 1 |
Streptomycin | −5.3 | 7 |
Fluconazole | −7.0 | 3 |
This data suggests that THTQ's structural features enable it to effectively modulate enzyme activity, potentially leading to therapeutic effects against infections and cancer .
Case Studies
Several studies have focused on the biological activities of compounds related to THTQ:
- Antiviral Activity : Research has indicated that triazoloquinazolinones exhibit antiviral properties against SARS-CoV-2 and other viruses .
- Antifungal Activity : The compound has shown antifungal activity in vitro against various fungal strains, further supporting its broad-spectrum antimicrobial potential .
- Enzyme Inhibition : Studies have highlighted the ability of similar compounds to inhibit key enzymes involved in bacterial resistance mechanisms .
Properties
Molecular Formula |
C22H19ClN4O |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H19ClN4O/c1-13-4-2-3-5-17(13)15-10-18-20(19(28)11-15)21(14-6-8-16(23)9-7-14)27-22(26-18)24-12-25-27/h2-9,12,15,21H,10-11H2,1H3,(H,24,25,26) |
InChI Key |
AIWYHPFASDKEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)Cl)C(=O)C2 |
Origin of Product |
United States |
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